Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a pyrrolidine ring attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate typically involves the reaction of 2-methyl-6-chloronicotinic acid with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to obtain the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the pyrrolidine ring.
Scientific Research Applications
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and specificity of the compound. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(pyrrolidin-1-yl)nicotinate
- Methyl 2-fluoro-6-(pyrrolidin-1-yl)nicotinate
- Methyl 2-chloro-6-(pyrrolidin-1-yl)nicotinate
Uniqueness
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate is unique due to the presence of the methyl group at the 2-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and industrial applications.
Biological Activity
Methyl 2-methyl-6-(pyrrolidin-1-yl)nicotinate is a chemical compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and interactions with biological targets, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C11H14N2O2 and a molecular weight of approximately 220.27 g/mol. The compound features a pyrrolidine ring attached to a nicotinic acid derivative, which enhances its lipophilicity and biological interactions. The presence of the methyl group at the second carbon of the nicotinic acid backbone is particularly notable for its influence on the compound's reactivity and binding properties.
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in enzyme inhibition and receptor binding studies. These activities are crucial for understanding its potential therapeutic applications:
- Enzyme Inhibition : The compound has shown promising results in inhibiting specific enzymes, which may be beneficial in developing treatments for various diseases.
- Receptor Binding : Studies indicate that it interacts effectively with various receptors, potentially modulating physiological processes such as neurotransmission and metabolic pathways.
Case Studies and Research Findings
- Antitumor Activity : A study exploring the effects of similar pyrrolidine-containing compounds on cancer cells demonstrated that these compounds could induce cell cycle arrest and apoptosis in leukemia cell lines. For instance, related compounds have been shown to inhibit CDK1 activity, leading to G2/M phase arrest in cancer cells .
- Neuroprotective Effects : Research has suggested that nicotinic derivatives, including this compound, may possess neuroprotective properties. These effects are attributed to their ability to modulate cholinergic signaling pathways, which are vital for cognitive function and memory .
- Antimicrobial Activity : Similar compounds have also been investigated for their antimicrobial properties against various pathogens. The structural characteristics of this compound may enhance its efficacy against bacterial strains .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyrrolidine Derivative : The initial step often includes the reaction of pyrrolidine with a suitable nicotinic acid derivative.
- Methylation : Subsequent methylation at the second carbon can be achieved using methyl iodide or similar reagents under basic conditions.
- Purification : The final product is purified through methods such as column chromatography to ensure high purity for biological testing.
Comparative Analysis with Related Compounds
The following table summarizes key structural features and biological activities of this compound compared to related compounds:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C11H14N2O2 | Methyl group at C2 enhances lipophilicity | Enzyme inhibition, receptor binding |
Methyl 6-(pyrrolidin-1-yl)nicotinate | C10H12N2O2 | Lacks methyl group at C2 | Moderate biological activity |
Methyl 5-nitro-6-(pyrrolidin-1-yl)nicotinate | C11H12N3O3 | Contains nitro group at position 5 | Antimicrobial activity |
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
methyl 2-methyl-6-pyrrolidin-1-ylpyridine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-9-10(12(15)16-2)5-6-11(13-9)14-7-3-4-8-14/h5-6H,3-4,7-8H2,1-2H3 |
InChI Key |
GCNHNCVLHRJXQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.